N'-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide
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Overview
Description
N’-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a nitro group attached to a thiophene ring and a phenylpropanohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide typically involves the condensation of 5-nitro-2-thiophenecarboxaldehyde with 3-phenylpropanohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Mechanism of Action
The mechanism of action of N’-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The nitro group and thiophene ring are likely involved in these interactions, contributing to the compound’s activity.
Comparison with Similar Compounds
N’-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide can be compared with other hydrazone derivatives, such as:
- N’-[(5-nitro-2-thienyl)methylene]-2-phenylpropanohydrazide
- N’-[(5-nitro-2-thienyl)methylene]-4-phenylpropanohydrazide
These compounds share similar structural features but may differ in their biological activity and chemical reactivity. The presence of different substituents on the phenyl ring can significantly influence the compound’s properties, making N’-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide unique in its specific applications and effects.
Properties
IUPAC Name |
N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c18-13(8-6-11-4-2-1-3-5-11)16-15-10-12-7-9-14(21-12)17(19)20/h1-5,7,9-10H,6,8H2,(H,16,18)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOZHQVPFUKWQA-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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